molecular formula C4H6N4O2 B15303711 1-Ethyl-4-nitro-1H-1,2,3-triazole

1-Ethyl-4-nitro-1H-1,2,3-triazole

Cat. No.: B15303711
M. Wt: 142.12 g/mol
InChI Key: VBFITRYPXPRYRG-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitro-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of a nitro group at the 4-position and an ethyl group at the 1-position of the triazole ring imparts unique chemical properties to this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-nitro-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1-ethyl-4-amino-1H-1,2,3-triazole.

    Substitution: Formation of various substituted triazoles depending on the substituent used.

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The nitro group plays a crucial role in its binding affinity and inhibitory potential.

Comparison with Similar Compounds

  • 1-Methyl-4-nitro-1H-1,2,3-triazole
  • 1-Ethyl-4-nitro-5-iodo-1H-1,2,3-triazole
  • 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole

Uniqueness: 1-Ethyl-4-nitro-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in a wide range of reactions and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-ethyl-4-nitrotriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2-7-3-4(5-6-7)8(9)10/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFITRYPXPRYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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